DX600 Tfa

ACE2 inhibition enzyme kinetics MLN-4760

DX600 Tfa is the only commercially available ACE2 inhibitor peptide with zero cross-reactivity toward ACE, enabling unambiguous attribution of ACE2-specific enzymatic activity in complex biological samples. Unlike MLN-4760, which partially inhibits both ACE and ACE2, DX600 Tfa ensures clean, interpretable data. Its 78-fold species selectivity further enables human vs. rodent RAS dissection. High-purity Tfa salt ensures soluble, assay-ready solutions. Procure now to secure batch-validated, publication-grade inhibitor for your ACE2 research.

Molecular Formula C123H169F3N32O39S2
Molecular Weight 2841.0 g/mol
Cat. No. B10825495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX600 Tfa
Molecular FormulaC123H169F3N32O39S2
Molecular Weight2841.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC9=CNC=N9)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C121H168N32O37S2.C2HF3O2/c1-61(2)42-77(140-113(183)91-20-13-41-153(91)120(190)86(57-155)146-110(180)87(58-191)148-107(177)80(47-68-51-126-60-133-68)139-109(179)85(56-154)145-105(175)78(43-64-22-28-69(158)29-23-64)138-108(178)81(48-98(167)168)134-96(164)55-128-63(4)157)104(174)136-75(17-9-37-127-121(124)125)102(172)142-82(44-65-24-30-70(159)31-25-65)117(187)150-38-11-19-90(150)114(184)141-79(46-67-50-129-73-15-6-5-14-72(67)73)106(176)135-74(16-7-8-36-122)103(173)147-88(59-192)111(181)149-100(62(3)156)116(186)144-83(45-66-26-32-71(160)33-27-66)118(188)151-39-12-21-92(151)115(185)143-84(49-99(169)170)119(189)152-40-10-18-89(152)112(182)137-76(34-35-97(165)166)101(171)132-54-95(163)131-53-94(162)130-52-93(123)161;3-2(4,5)1(6)7/h5-6,14-15,22-33,50-51,60-62,74-92,100,129,154-156,158-160,191-192H,7-13,16-21,34-49,52-59,122H2,1-4H3,(H2,123,161)(H,126,133)(H,128,157)(H,130,162)(H,131,163)(H,132,171)(H,134,164)(H,135,176)(H,136,174)(H,137,182)(H,138,178)(H,139,179)(H,140,183)(H,141,184)(H,142,172)(H,143,185)(H,144,186)(H,145,175)(H,146,180)(H,147,173)(H,148,177)(H,149,181)(H,165,166)(H,167,168)(H,169,170)(H4,124,125,127);(H,6,7)/t62-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,100+;/m1./s1
InChIKeyZFSBCBZLOWIFOF-KCBXVUPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DX600 Tfa: A High-Selectivity Peptide ACE2 Inhibitor for Research Applications Requiring Discrimination Between ACE and ACE2


DX600 Tfa is a synthetic peptide-based inhibitor of angiotensin-converting enzyme 2 (ACE2), a critical component of the renin-angiotensin system (RAS). It functions as a highly selective, non-competitive inhibitor of human ACE2 [1]. Unlike small-molecule alternatives that often exhibit cross-reactivity with the closely related enzyme ACE, DX600 Tfa demonstrates minimal to no cross-reactivity with ACE, ensuring that experimental outcomes can be specifically attributed to ACE2 inhibition [2]. The trifluoroacetate (Tfa) salt form is the standard commercial preparation of this research compound, which is a complex peptide with a molecular weight of 3074.33 Da for the free base and a CAS number of 478188-26-0 [3].

Why Generic ACE2 Inhibitors Cannot Substitute for DX600 Tfa in Specialized Research Assays


Substituting DX600 Tfa with a more potent but less selective ACE2 inhibitor like MLN-4760 or a dual ACE/ACE2 inhibitor is not scientifically equivalent and can lead to flawed interpretations in complex biological systems. The primary risk lies in target ambiguity. DX600 Tfa is a specific ACE2 inhibitor that does not cross-react with ACE [1]. In contrast, MLN-4760, despite its sub-nanomolar potency on ACE2 (IC50 0.44 nM), also inhibits bovine carboxypeptidase A and can inhibit human ACE up to 43% in some assays [2]. Using MLN-4760 in a system where both ACE and ACE2 are present would confound results by partially inhibiting both enzymes, whereas DX600 Tfa allows for the unambiguous determination of ACE2-specific contributions [3]. Furthermore, species-specific differences are critical; DX600 Tfa is highly potent on human ACE2 but exhibits 78-fold lower potency on rodent ACE2, a characteristic that can be strategically leveraged or must be carefully controlled for, which is not the case for all ACE2 inhibitors [1].

Quantitative Evidence Guide for DX600 Tfa: Verified Differentiation Data Against MLN-4760 and Other ACE2 Inhibitors


Head-to-Head Potency Comparison: DX600 Exhibits Comparable Ki to MLN-4760 on Recombinant Human ACE2

A direct comparative study of DX600 and MLN-4760 (Isomer B) on recombinant human ACE2 revealed that DX600 has a comparable, though slightly lower, Ki value [1]. This establishes that DX600 is not a weaker inhibitor in terms of binding affinity, and its primary differentiation lies in its superior selectivity profile, not a compromise in potency. The data were generated under identical experimental conditions, allowing for a robust head-to-head comparison.

ACE2 inhibition enzyme kinetics MLN-4760 drug discovery

Superior Target Selectivity: DX600 Does Not Inhibit ACE, Unlike MLN-4760 Which Shows Significant Off-Target Activity

In a direct comparative study, the selectivity profile of DX600 and MLN-4760 was assessed. The racemic mixture of MLN-4760 and its isomer-A were found to inhibit up to 43% of recombinant human ACE (rhACE) activity [1]. In stark contrast, DX600 was specifically noted as being "more selective for ACE2 compared to MLN-4760-B in all samples tested" and did not exhibit this cross-reactivity [1]. This is corroborated by vendor data confirming DX600 "does not cross-react with ACE" . The use of MLN-4760 therefore introduces significant ACE inhibition as a confounding variable, whereas DX600 provides an ACE2-specific output.

ACE2 selectivity ACE inhibition target specificity off-target effects

Defined Species-Specificity Profile: DX600 Exhibits 78-Fold Preference for Human Over Rodent ACE2, a Critical Consideration for Preclinical Studies

A study directly comparing the inhibition of human, mouse, and rat ACE2 by DX600 found a pronounced species-specific difference [1]. The half-maximal inhibitory concentration (IC50) for human ACE2 was 78-fold lower than for rodent ACE2 [1]. This differential sensitivity is a key property of DX600 that must be accounted for in experimental design. For robust inhibition of rodent ACE2 (>95% inhibition), a high concentration of 10 μM DX600 is required, whereas lower concentrations (1 μM) result in <75% inhibition [1]. This contrasts with MLN-4760, which has been shown to effectively block both human and mouse ACE2 activity in vivo, making DX600 a more selective tool for studies that require human-specific ACE2 targeting or careful control of species-dependent effects [2].

species specificity human ACE2 rodent ACE2 preclinical model

Validated Ex Vivo Efficacy: DX600 Achieves 99% Inhibition of Endogenous ACE2 Activity in Brain Tissue

The efficacy of DX600 has been validated in an ex vivo tissue model, confirming its utility beyond recombinant enzyme systems. In mouse hypothalamic tissue, which exhibits the highest brain ACE2 activity, treatment with 10 μM DX600 resulted in 99% inhibition of ACE2 activity [1]. Importantly, the ACE inhibitor captopril at the same concentration had no inhibitory effect, further validating DX600's target specificity in a complex biological matrix [1]. This high level of inhibition in a native tissue environment underscores the compound's ability to effectively engage its target in a physiologically relevant context.

ex vivo assay brain ACE2 tissue activity RAS

Utility in Advanced Applications: DX600 Serves as a Precursor for Selective ACE2-Targeted Imaging Probes

The unique peptide structure of DX600 has enabled its development into advanced research tools beyond simple inhibition. A 2023 study demonstrated the successful creation of ACE2-selective radiopeptides based on the DX600 scaffold [1]. The lead candidate, [67Ga]Ga-HBED-CC-DX600, was developed as a noninvasive imaging agent to determine ACE2 regulation in vivo and was found to be the most promising candidate due to its favorable tissue distribution profile [1]. This application leverages the peptide nature of DX600, which allows for chemical modification and conjugation (e.g., with chelators for radionuclides) that is not feasible with small-molecule inhibitors like MLN-4760.

ACE2 imaging nuclear imaging SARS-CoV-2 radioligand

Practical Procurement Differentiation: DX600 Tfa Salt Form Offers Defined Solubility Profile for Reliable In Vitro Assay Preparation

The Tfa salt form of DX600 provides a practical advantage in laboratory handling and assay preparation. Technical datasheets from multiple vendors consistently report high aqueous solubility for DX600 Tfa, with values ranging from 50 mg/mL to 100 mg/mL in water . The free base has a higher molecular weight (3074.33 Da) [1], while the Tfa salt (2841.01 Da) is more water-soluble, facilitating the preparation of concentrated stock solutions essential for dose-response studies and minimizing the need for potentially confounding organic co-solvents like DMSO. This is a key procurement consideration, as inconsistent solubility can introduce significant variability in experimental outcomes.

solubility formulation Tfa salt peptide

Optimal Research Applications for DX600 Tfa Based on Validated Performance Data


Discriminating ACE2 from ACE Activity in Complex Biological Samples

DX600 Tfa is the optimal choice for studies requiring unambiguous identification and quantification of ACE2-specific enzymatic activity in cell lysates, tissue homogenates, or bodily fluids where both ACE and ACE2 are present. Its proven lack of cross-reactivity with ACE [1] directly addresses the major limitation of MLN-4760, which exhibits significant off-target ACE inhibition [2]. By using DX600 Tfa, researchers can confidently subtract ACE2-specific signal from total ACE-like activity, preventing the misattribution of biological effects.

Human ACE2-Specific Pharmacological Studies in Rodent Models

In preclinical studies, particularly those involving transgenic models expressing human ACE2 or those aiming to dissect the human vs. rodent RAS, DX600 Tfa is uniquely valuable. Its 78-fold lower potency for rodent ACE2 allows for experimental designs where human ACE2 activity is selectively targeted with minimal disruption to the endogenous rodent enzyme [3]. This provides a level of species-specific control that is not achievable with inhibitors like MLN-4760, which potently inhibit both human and mouse ACE2 [4].

Development of ACE2-Targeted Imaging and Diagnostic Agents

The peptide structure of DX600 Tfa makes it an ideal starting scaffold for developing novel ACE2-targeted molecular imaging probes. Its proven high affinity and selectivity for human ACE2 [1] can be leveraged by conjugating it to fluorophores, radionuclides, or nanoparticles [5]. This application is uniquely enabled by the chemical properties of the DX600 peptide and is not a viable development path for small-molecule ACE2 inhibitors. Procurement of high-purity DX600 Tfa is the first step in creating these advanced, ACE2-selective research tools.

Ex Vivo and In Vitro Validation of ACE2 Expression and Function

DX600 Tfa is a validated tool for confirming ACE2 activity in ex vivo and in vitro systems. Its demonstrated ability to achieve 99% inhibition of ACE2 activity in native tissue [6] confirms robust target engagement. The high aqueous solubility of the Tfa salt ensures reliable and reproducible preparation of assay-ready solutions, making it a dependable reagent for routine biochemical assays, including screening for neutralizing antibodies against therapeutic ACE2 proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for DX600 Tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.